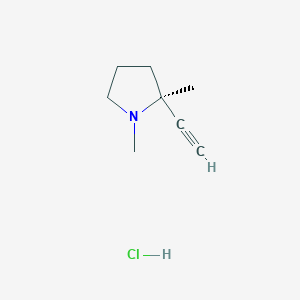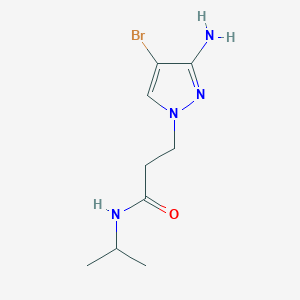
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring fused with a piperidine ring, and functional groups that contribute to its reactivity and biological activity.
Méthodes De Préparation
The synthesis of N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide involves multiple steps, including the formation of the indazole ring and the introduction of the piperidine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Applications De Recherche Scientifique
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Pomalidomide: Another immunomodulatory drug with similar structure and effects .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-18(12-5-6-13(20)17-14(12)21)15(22)9-3-4-11-10(7-9)8-16-19(11)2/h3-4,7-8,12H,5-6H2,1-2H3,(H,17,20,21) |
Clé InChI |
PPSYZKDOOIQBNW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)N(C)C3CCC(=O)NC3=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)

![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)



![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)




![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)


